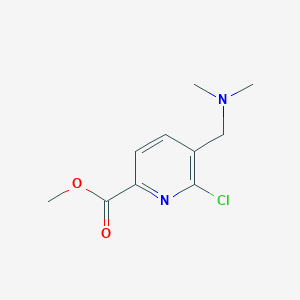

Methyl 6-chloro-5-((dimethylamino)methyl)picolinate

描述

Methyl 6-chloro-5-((dimethylamino)methyl)picolinate is a substituted picolinate derivative featuring a dimethylamino-methyl group at the 5-position of the pyridine ring and a chlorine atom at the 6-position.

属性

分子式 |

C10H13ClN2O2 |

|---|---|

分子量 |

228.67 g/mol |

IUPAC 名称 |

methyl 6-chloro-5-[(dimethylamino)methyl]pyridine-2-carboxylate |

InChI |

InChI=1S/C10H13ClN2O2/c1-13(2)6-7-4-5-8(10(14)15-3)12-9(7)11/h4-5H,6H2,1-3H3 |

InChI 键 |

FRNNQGKJDRCLCJ-UHFFFAOYSA-N |

规范 SMILES |

CN(C)CC1=C(N=C(C=C1)C(=O)OC)Cl |

产品来源 |

United States |

准备方法

合成路线和反应条件

6-氯-5-(二甲基氨基)甲基吡啶甲酸甲酯的合成通常涉及在特定条件下,6-氯吡啶甲酸与二甲胺和甲醇的反应。 该反应通常在催化剂(例如强酸或碱)的存在下进行,以促进所需产物的形成 .

步骤 1: 将 6-氯吡啶甲酸溶解在甲醇中。

步骤 2: 将二甲胺加入溶液中。

步骤 3: 将反应混合物加热至特定温度(通常约 60-80°C)并搅拌数小时。

步骤 4: 使用薄层色谱 (TLC) 等技术监测反应,以确保反应完成。

步骤 5: 通过过滤分离产物,并通过重结晶或柱色谱进行纯化。

工业生产方法

在工业环境中,6-氯-5-(二甲基氨基)甲基吡啶甲酸甲酯的生产可能涉及大型反应器和自动化系统,以确保质量和产量的一致性。 反应条件经过优化,以最大限度地提高工艺效率,并采用先进的纯化技术来获得高纯度产品 .

化学反应分析

反应类型

6-氯-5-(二甲基氨基)甲基吡啶甲酸甲酯会经历各种化学反应,包括:

氧化: 该化合物可以用高锰酸钾或过氧化氢等氧化剂氧化,生成相应的氧化产物。

还原: 可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应,生成还原衍生物。

常用试剂和条件

氧化: 高锰酸钾,过氧化氢,酸性或碱性条件。

还原: 硼氢化钠,氢化铝锂,无水条件。

取代: 氢氧化钠,叔丁醇钾,极性非质子溶剂.

主要形成的产物

这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羧酸或酮,而还原可能产生醇或胺。 取代反应会导致各种取代的吡啶甲酸酯的形成 .

科学研究应用

Pharmaceutical Development

Methyl 6-chloro-5-((dimethylamino)methyl)picolinate is being explored as a potential lead compound for drug development due to its biological activity. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Properties : Research indicates that it has the potential to combat resistant bacterial strains, making it a candidate for new antibiotic therapies.

- Anticancer Activity : Investigations into its ability to induce apoptosis in cancer cells have shown promise, suggesting its role in cancer treatment strategies.

- Anti-inflammatory Effects : The compound has been evaluated for its capacity to modulate inflammatory responses, indicating potential applications in treating chronic inflammatory diseases.

Chemical Synthesis and Research

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

- Substitution Reactions : The chlorinated and dimethylaminomethyl functionalities enable the formation of diverse derivatives.

- Reactivity Studies : Understanding the reactivity of this compound aids in synthesizing related compounds and exploring their biological activities.

Agricultural Applications

In addition to its pharmaceutical applications, this compound is being investigated for its potential use as a pesticide or herbicide. Its biological activity may contribute to developing new agrochemicals that are effective against pests while being environmentally friendly.

Several studies have highlighted the applications and effectiveness of this compound:

- Antimicrobial Resistance : A study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound effectively combats resistant strains of Staphylococcus aureus, showcasing its therapeutic potential against resistant infections.

- Cancer Research : Research findings published in Cancer Letters indicated that the compound could induce apoptosis in cancer cells, positioning it as a lead compound for drug development targeting cancer therapies.

- Inflammation Models : In vivo studies using murine models indicated that treatment with this compound significantly reduced inflammation markers, suggesting utility in chronic inflammatory conditions.

作用机制

6-氯-5-(二甲基氨基)甲基吡啶甲酸甲酯的作用机制涉及其与特定分子靶标的相互作用。 该化合物可以与酶、受体或其他蛋白质结合,调节其活性并导致各种生物学效应。 确切的途径和靶标取决于化合物的具体应用及其使用的环境 .

相似化合物的比较

Key Observations:

The hydroxymethyl analog (C₈H₈ClNO₃) has the lowest molecular weight due to the absence of bulky substituents .

Solubility and Physical State :

- Piperazine-substituted analogs (e.g., methyl 6-chloro-5-(piperazin-1-yl)picolinate) are oily, likely due to tertiary amine flexibility, while trifluoromethyl derivatives are solids .

- Hydroxymethyl variants may exhibit higher aqueous solubility due to hydrogen bonding .

Trifluoromethyl groups impart electron-withdrawing effects, stabilizing the pyridine ring against electrophilic attack .

生物活性

Methyl 6-chloro-5-((dimethylamino)methyl)picolinate is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 228.67 g/mol. Its structure includes a picolinate framework with a dimethylaminomethyl group at the 5-position and a chlorine atom at the 6-position, which contribute to its biological properties.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity . Research has shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest strong antibacterial potential, making it a candidate for further development in antimicrobial therapies .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay have been conducted to evaluate the compound's effects on various cell lines. Results indicate that while this compound demonstrates some cytotoxic effects, it remains within acceptable limits for therapeutic applications. This is crucial for its potential use in medicinal chemistry .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Variations in substituents on the picolinate framework significantly affect its potency against microbial targets. For instance, modifications to the chlorine or dimethylamino groups can enhance or diminish its efficacy .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against clinical isolates of Acinetobacter baumannii. The compound showed promising results with MIC values significantly lower than those of standard antibiotics, indicating its potential as an alternative treatment option .

- Antitubercular Activity : Another case study focused on the compound's potential against Mycobacterium tuberculosis. The results demonstrated that it could inhibit bacterial growth effectively, suggesting further exploration in anti-tuberculosis drug development .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| Methyl 6-chloro-5-methylpicolinate | 178421-22-2 | Contains a methyl group instead of dimethylamino |

| Methyl 6-chloro-5-(hydroxymethyl)picolinate | 1205671-72-2 | Features a hydroxymethyl group |

| Ethyl 6-chloro-5-methylpicolinate | 178421-21-1 | Ethyl group instead of methyl |

| Methyl 6-bromo-5-methylpicolinate | Not specified | Bromine atom instead of chlorine |

This table highlights how modifications in functional groups affect biological activity and provides insights into potential avenues for drug design.

常见问题

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Methyl 6-chloro-5-((dimethylamino)methyl)picolinate, and how should spectral discrepancies be resolved?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 reverse-phase column for purity analysis. For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). If spectral data conflicts with literature (e.g., unexpected peaks in NMR), cross-validate results using computational tools like density functional theory (DFT) to model expected chemical shifts .

Q. How can researchers optimize synthetic yields of this compound under varying reaction conditions?

- Methodological Answer : Conduct a factorial design of experiments (DoE) to test variables such as temperature (e.g., 0–60°C), solvent polarity (e.g., dichloromethane vs. acetonitrile), and catalyst loading. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates via infrared (IR) spectroscopy. Stability studies under different storage conditions (e.g., 0–6°C for long-term storage) should also be prioritized .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for corrosive substances: use nitrile gloves, chemical-resistant lab coats, and eye protection. Ensure fume hoods are used during synthesis to mitigate respiratory exposure. In case of spills, adsorb with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Monitor thermal decomposition products (e.g., NOx, CO) using gas chromatography-mass spectrometry (GC-MS) during combustion studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Apply systematic review frameworks (e.g., PICOT) to define population (target enzymes), interventions (compound concentration), comparisons (positive/negative controls), and outcomes (IC50 values). Use meta-analysis to pool data from heterogeneous studies, adjusting for variables like assay type (e.g., fluorescence vs. radiometric) and cell line variability. Validate findings via orthogonal assays (e.g., surface plasmon resonance) .

Q. What mechanistic studies are recommended to elucidate the role of the dimethylamino group in the compound’s reactivity?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies to probe hydrogen transfer steps. Use computational chemistry (e.g., molecular dynamics simulations) to model steric and electronic effects of the dimethylamino substituent. Pair with X-ray crystallography of enzyme-ligand complexes to assess binding interactions. Compare results with structural analogs (e.g., methylsulfonyl or fluorophenyl derivatives) to isolate functional group contributions .

Q. How should researchers design experiments to assess the environmental fate of this compound?

- Methodological Answer : Conduct OECD 301 biodegradation tests under aerobic/anaerobic conditions. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation products. For ecotoxicity, perform acute/chronic exposure assays in model organisms (e.g., Daphnia magna), aligning with REACH guidelines. Cross-reference data with related picolinate esters to identify structure-activity relationships in environmental persistence .

Methodological Frameworks for Hypothesis Development

Q. What frameworks are suitable for formulating research questions on this compound’s therapeutic potential?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies. For clinical translation, use PICOT to define:

- P : Target patient population (e.g., resistant bacterial strains).

- I : Intervention (e.g., compound-loaded nanoparticles).

- C : Comparator (e.g., standard antibiotics).

- O : Outcome (e.g., minimum inhibitory concentration).

- T : Timeframe (e.g., 24-hour exposure).

Pair this with systematic literature reviews to identify gaps in mode-of-action studies .

Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Document synthetic protocols with detailed reaction parameters (e.g., stirring speed, inert gas flow rates).

- Share raw spectral data in public repositories (e.g., ChemSpider ID 212180).

- Use reference standards (e.g., USP-grade reagents) for calibration and validate instruments with certified materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。